molecular formula C13H16ClNO3 B15148625 Tert-butyl 2-acetyl-4-chlorophenylcarbamate

Tert-butyl 2-acetyl-4-chlorophenylcarbamate

Cat. No.: B15148625
M. Wt: 269.72 g/mol
InChI Key: HVWMGJPJKROZAX-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-acetyl-4-chlorophenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group provides steric hindrance, making the compound stable under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-acetyl-4-chlorophenyl)carbamate typically involves the reaction of 2-acetyl-4-chloroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-(2-acetyl-4-chlorophenyl)carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids .

Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems .

Medicine: Prodrugs are inactive compounds that can be metabolized in the body to release active drugs .

Industry: In the industrial sector, tert-butyl N-(2-acetyl-4-chlorophenyl)carbamate is used in the synthesis of agrochemicals and pharmaceuticals. It serves as an intermediate in the production of various active ingredients .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-acetyl-4-chlorophenyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage can be cleaved under acidic conditions, releasing the free amine. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity through covalent modification .

Comparison with Similar Compounds

  • tert-Butyl N-(4-chlorophenyl)carbamate
  • tert-Butyl N-(2-chlorophenyl)carbamate
  • tert-Butyl N-(4-bromophenyl)carbamate

Comparison: tert-Butyl N-(2-acetyl-4-chlorophenyl)carbamate is unique due to the presence of both acetyl and chloro substituents on the phenyl ring. This combination provides distinct reactivity and stability compared to other similar compounds. The acetyl group enhances the compound’s ability to participate in oxidation and reduction reactions, while the chloro group allows for various substitution reactions .

Properties

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

tert-butyl N-(2-acetyl-4-chlorophenyl)carbamate

InChI

InChI=1S/C13H16ClNO3/c1-8(16)10-7-9(14)5-6-11(10)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17)

InChI Key

HVWMGJPJKROZAX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

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